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Compound of Interest

Compound Name:
7-fluoro-1H-indazole-5-carboxylic

acid

Cat. No.: B7964490

Get Quote

Introduction & Molecule Profile[1][2][3]
7-Fluoro-1H-indazole-5-carboxylic acid (CAS: 1332370-59-8) is a fluorinated heterocyclic

building block used in the synthesis of pharmaceutical active ingredients (APIs), particularly

poly (ADP-ribose) polymerase (PARP) inhibitors and soluble guanylate cyclase (sGC)

stimulators.

The presence of the fluorine atom at the C7 position and the carboxylic acid at C5 imparts

specific electronic properties that influence both its chemical reactivity and its chromatographic

behavior. Accurate quantification is essential for establishing starting material purity and

calculating yield in GMP manufacturing.
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Property
Value
(Experimental/Predicted)

Analytical Implication

Molecular Formula C₈H₅FN₂O₂ Basis for MS exact mass.

Molecular Weight 180.14 g/mol
Precursor ion [M+H]⁺ =

181.14.

pKa (Acid) ~3.5 (COOH)
Mobile phase pH must be <

3.0 to ensure retention on C18.

pKa (Base) ~1.5 (Indazole N)

Unlikely to be protonated in

standard acidic HPLC, but

relevant for SCX.

LogP ~1.8
Moderate hydrophobicity;

suitable for Reverse Phase LC.

Solubility
Low in water; High in DMSO,

MeOH

Sample diluent must contain

>50% organic solvent.

Analytical Strategy & Workflow
The quantification strategy relies on two orthogonal methods:

HPLC-UV: For assay (purity >98%) and reaction monitoring.

LC-MS/MS: For trace impurity analysis and genotoxic impurity (GTI) screening (e.g.,

hydrazine carryover).

Workflow Diagram (Graphviz)
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Caption: Decision tree for selecting between High-Performance Liquid Chromatography

(HPLC) for bulk assay and Liquid Chromatography-Mass Spectrometry (LC-MS) for trace

analysis.

Method A: HPLC-UV Protocol (Purity & Assay)
This method is the "Gold Standard" for routine quality control. It utilizes a robust C18 stationary

phase with an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring

sharp peak shapes and consistent retention.

Chromatographic Conditions
Parameter Setting Rationale

Column
Agilent ZORBAX Eclipse Plus

C18 (4.6 x 150 mm, 3.5 µm)

Provides excellent peak shape

for acidic compounds; 3.5 µm

offers better resolution than 5

µm.

Mobile Phase A 0.1% Formic Acid in Water
Low pH (~2.7) suppresses

COOH ionization (pKa ~3.5).

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Matches ionic strength of MPA;

MeCN provides stronger

elution than MeOH.

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.

Column Temp 40°C
Reduces backpressure and

improves mass transfer.

Detection UV at 254 nm (Ref 360 nm)
Indazole core absorbs strongly

at 254 nm.

Injection Volume 5 µL
Low volume prevents solvent

effects from DMSO diluent.

Gradient Program
0.0 min: 5% B
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2.0 min: 5% B (Isocratic hold to elute polar salts)

12.0 min: 95% B (Linear gradient)

15.0 min: 95% B (Wash)

15.1 min: 5% B (Re-equilibration)

20.0 min: Stop

Standard Preparation Protocol
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 7-fluoro-1H-indazole-5-carboxylic acid
reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO. Sonicate for 5

minutes if necessary.

Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute

to volume with Mobile Phase A/Acetonitrile (90:10).

Note: Do not dilute with 100% water, as the compound may precipitate.

System Suitability Criteria
Tailing Factor: < 1.5 (Critical for carboxylic acids).

Theoretical Plates: > 5000.

Retention Time %RSD: < 0.5% (n=5 injections).

Method B: LC-MS/MS Protocol (Trace Analysis)
For pharmacokinetic (PK) studies or detecting the molecule as a low-level impurity in a final

drug substance, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required.

Mass Spectrometry Parameters (ESI+)
The indazole nitrogen allows for protonation in positive mode ([M+H]⁺).

Ion Source: Electrospray Ionization (ESI) Positive
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Capillary Voltage: 3.5 kV

Desolvation Temp: 400°C

Precursor Ion: 181.1 m/z

MRM Transitions:

Transition
(m/z)

Dwell (ms)
Collision
Energy (eV)

Type Mechanism

181.1 → 163.1 100 15 Quantifier
Loss of H₂O
(Dehydration
from COOH)

181.1 → 137.1 100 25 Qualifier

Loss of CO₂

(Decarboxylation

)

| 181.1 → 117.1 | 100 | 35 | Qualifier | Ring fragmentation |

LC-MS Chromatographic Adjustments
Use the same column as Method A, but scale down flow rate to 0.4 mL/min (or use a 2.1 mm

ID column) to enhance ionization efficiency. Replace Formic Acid with 0.1% Acetic Acid if

sensitivity is low, though Formic is generally preferred for positive mode.

Synthesis & Impurity Logic
Understanding the synthesis pathway helps in identifying potential impurities (Regioisomers).

Synthesis Pathway Diagram
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Caption: Synthetic route showing the origin of the target molecule and potential regioisomeric

impurities during the carboxylation step.

Validation & Troubleshooting Guide
Linearity & Range

Range: 0.5 µg/mL to 100 µg/mL (HPLC-UV).

Acceptance: R² > 0.999.
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Procedure: Prepare 5 concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the

Stock Solution.

Troubleshooting Common Issues
Observation Root Cause Corrective Action

Split Peaks Solvent mismatch

Sample solvent (DMSO) is too

strong. Dilute sample 1:1 with

Mobile Phase A before

injection.

Broad Tailing Secondary interactions

Add 5mM Ammonium Formate

to the mobile phase to mask

silanols.

Retention Shift pH fluctuation

Ensure Mobile Phase A is

strictly pH 2.5–2.7. Carboxylic

acid retention is highly pH-

sensitive.

Low MS Signal Ion suppression

Check for co-eluting salts.

Divert flow to waste for the first

1.5 mins.
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Analysis. (Context for MS fragmentation of indazoles).

(Note: While specific peer-reviewed papers for this exact isomer's quantification are proprietary

to drug master files, the protocols above are derived from validated methods for the structural

class of fluorinated indazole carboxylic acids.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US10323029, Generic formula 52783 | C20H14Cl2FN3O | CID 130288631 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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